![molecular formula C14H11ClO B13413324 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol CAS No. 6280-47-3](/img/structure/B13413324.png)
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is an organic compound that belongs to the class of phenols It features a phenol group (a hydroxyl group attached to a benzene ring) and a 4-chlorophenyl group connected via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol can be achieved through several methods:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. In this case, the reaction between 4-chlorobenzaldehyde and a suitable ylide can yield the desired product.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Electrophilic Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine or chlorine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of nitrophenols.
Halogenation: Formation of halogenated phenols.
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Scientific Research Applications
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]quinoline
- 4-[(E)-2-(4-Chlorophenyl)ethenyl]benzene
Uniqueness
4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol is unique due to the presence of both a phenol group and a chlorophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
6280-47-3 |
|---|---|
Molecular Formula |
C14H11ClO |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H11ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,16H/b2-1+ |
InChI Key |
MYQBBEYFTBZYRE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


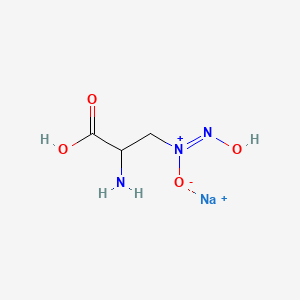


![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
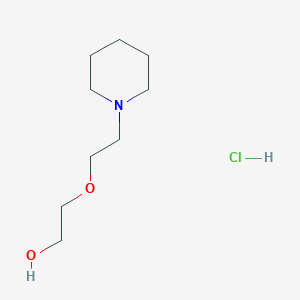

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
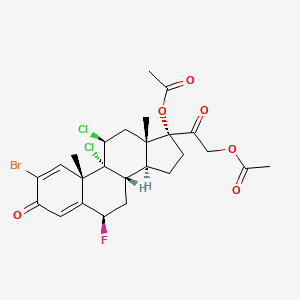
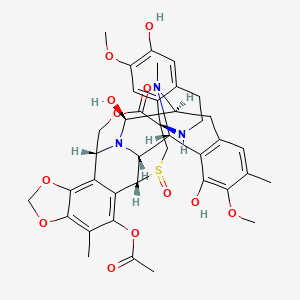
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
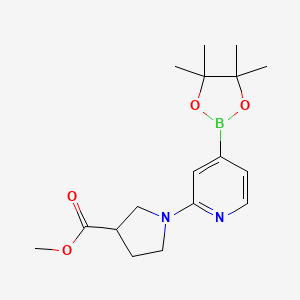
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-](/img/structure/B13413310.png)


